molecular formula C16H19NO4S B2772417 N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide CAS No. 866149-48-6

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B2772417
CAS No.: 866149-48-6
M. Wt: 321.39
InChI Key: VDRJOTHSDNSSKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Unfortunately, specific details about the molecular structure of “N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide” are not available in the literature.

Scientific Research Applications

Synthesis and Crystal Structure

One study focuses on the synthesis and crystal structure of a closely related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, showcasing its potential in material science and structural chemistry. The compound was synthesized via a reaction involving 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, highlighting the utility of thiophene derivatives in synthesizing complex molecules with specific crystal structures for potential applications in materials science (Prabhuswamy et al., 2016).

Antimicrobial and Docking Studies

Another study elaborates on the synthesis, characterization, and evaluation of thiophene derivatives for antimicrobial applications. The study synthesized a series of compounds by condensing thiophene-2-carboxamide derivatives with various substituents, demonstrating their potential in developing new antimicrobial agents. These compounds were also subjected to molecular docking studies, providing insights into their mechanism of action against microbial targets (Talupur et al., 2021).

Photostabilization of Polymers

Research on the synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) (PVC) highlights the application of thiophene derivatives in enhancing the durability and lifespan of PVC materials. The study demonstrated that thiophene derivatives could significantly reduce the level of photodegradation in PVC, suggesting their utility in materials engineering and polymer science (Balakit et al., 2015).

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-20-13-6-5-11(10-14(13)21-2)12(7-8-18)17-16(19)15-4-3-9-22-15/h3-6,9-10,12,18H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRJOTHSDNSSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)NC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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